Chlorotriisobutylsilane
Overview
Description
Synthesis Analysis
Chlorotriisobutylsilane's synthesis involves chemical reactions where chlorosilanes are typically produced. The process can include direct synthesis from elemental silicon or through reactions involving different silane derivatives. For example, the hydrosilylation of 1-alkynes catalyzed by rhodium(II) perfluorobutyrate or chloroplatinic acid leads to the formation of allylsilanes or vinylsilanes, dependent on reactant addition modes and catalyst coordination with the organosilane or alkyne (Doyle et al., 1991).
Molecular Structure Analysis
The molecular structure of chlorotriisobutylsilane and its derivatives can be complex, involving various functional groups attached to the silicon atom. X-ray structural studies of related compounds, such as chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane, reveal trigonal-bipyramidal coordination around the silicon atom, with axial positions occupied by oxygen and chlorine atoms, indicating the potential structural complexity of chlorotriisobutylsilane derivatives (Macharashvili et al., 1988).
Chemical Reactions and Properties
Chlorotriisobutylsilane undergoes various chemical reactions, including hydrosilylation, where it adds to unsaturated compounds in the presence of a catalyst. This reactivity is utilized in organic synthesis, particularly in modifying organic molecules or protecting functional groups during synthetic procedures.
Physical Properties Analysis
The physical properties of chlorotriisobutylsilane, such as boiling point, melting point, and solubility, are critical for its handling and application in chemical synthesis. These properties depend on the molecular structure and the presence of functional groups. The synthesis and properties of related compounds, such as polyisobutylenes with high exo-olefin content, provide insights into the behavior of chlorotriisobutylsilane in various solvents and conditions (Liu et al., 2011).
Scientific Research Applications
Chlorophyll Fluorescence Research : Several studies focus on chlorophyll fluorescence and its applications in plant stress physiology and photosynthesis research. For instance, one study reviews chlorophyll fluorescence nomenclature in plant stress physiology, highlighting its progress and practical use in plant science (Kooten & Snel, 1990). Another paper discusses the practical issues and frequently asked questions about in vivo chlorophyll fluorescence, providing insights into its application in plant physiology (Kalaji et al., 2014).
Chlorhexidine Research : Research on chlorhexidine, a compound used as an antimicrobial agent, might offer parallels to Chlorotriisobutylsilane due to its chlorinated structure. For example, a study investigates the effects of chlorhexidine application time on the bond strength between fiber posts and dentin (Cecchin et al., 2014). Another study examines nanoparticles for controlled delivery and sustained release of chlorhexidine in the oral environment, demonstrating the potential for advanced drug delivery systems (Garner & Barbour, 2015).
Chlorotriazine Pesticides Research : A study on the degradation of chlorotriazine pesticides by sulfate radicals discusses the reactivity and degradation pathways of chlorinated compounds (Lutze et al., 2015). This might provide indirect information on the behavior of similar chlorinated molecules like Chlorotriisobutylsilane.
Organosilane Research : A study examining the effect of plasma processing and organosilane modifications of polyethylene on bacterial cell attachment and biofilm formation could offer insights into the applications of organosilanes in material science and medical fields (Kręgiel & Niedzielska, 2014).
Safety And Hazards
properties
IUPAC Name |
chloro-tris(2-methylpropyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZCTBZJKZFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)(CC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325737 | |
Record name | Triisobutylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triisobutylchlorosilane | |
CAS RN |
13154-25-1 | |
Record name | Chlorotris(2-methylpropyl)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13154-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 516680 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13154-25-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triisobutylchlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorotriisobutylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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